![molecular formula C7H5ClN2O B173738 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 136888-17-0](/img/structure/B173738.png)
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Descripción general
Descripción
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like pyrrolidine-2-one, are pivotal in medicinal chemistry for designing biologically active compounds for disease treatment. Their sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. These features facilitate the design of new compounds with diverse biological profiles by exploring synthetic strategies and the influence of steric factors on biological activity. The versatility and stereochemical properties of the pyrrolidine ring make it a valuable scaffold in drug discovery, leading to novel therapeutic agents with enhanced selectivity and efficacy (Li Petri et al., 2021).
Synthesis of Pyranopyrimidine Derivatives
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, utilizing hybrid catalysts, underscores their broad applicability in medicinal and pharmaceutical industries. These scaffolds are key precursors due to their bioavailability and synthetic versatility. The development of substituted pyrano and hexahydropyrimidin-2-one derivatives through one-pot multicomponent reactions showcases the innovative use of organocatalysts, metal catalysts, and green solvents. This approach demonstrates the potential of pyranopyrimidine derivatives in leading to the discovery of new lead molecules for therapeutic applications (Parmar et al., 2023).
Diketopyrrolopyrroles: Optical Properties and Applications
Diketopyrrolopyrroles (DPPs) are highlighted for their wide application as high-quality dyes and in organic electronics. Their synthesis, reactivity, and optical properties have been extensively reviewed, showing their significance in high-performance pigments and photovoltaic devices. The structural extension of DPP chromophores significantly alters their optical characteristics, presenting opportunities for novel applications in fluorescence imaging and as materials for organic electronics (Grzybowski & Gryko, 2015).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in kinase inhibitor design due to its ability to adopt multiple binding modes with kinase targets. This scaffold's presence in a wide range of kinase inhibitors highlights its medicinal significance, offering a pathway to developing potent and selective kinase inhibitors. The strategic use of pyrazolo[3,4-b]pyridine in drug design emphasizes its potential in addressing various diseases through targeted therapy (Wenglowsky, 2013).
Medicinal and Chemosensing Applications of Pyridine Derivatives
Pyridine derivatives play a crucial role across various fields, notably in medicinal chemistry and chemosensing. Their biological activities, including antibacterial, antifungal, and anticancer properties, underline their importance in drug development. Additionally, their high affinity for ions and neutral species positions them as effective chemosensors for detecting various species in environmental, agricultural, and biological samples. This dual role underscores the adaptability and significance of pyridine derivatives in scientific research and practical applications (Abu-Taweel et al., 2022).
Direcciones Futuras
The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
Propiedades
IUPAC Name |
5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPUTMUWAOGQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597008 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
CAS RN |
136888-17-0 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


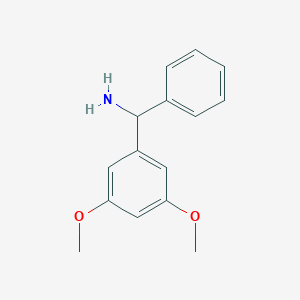
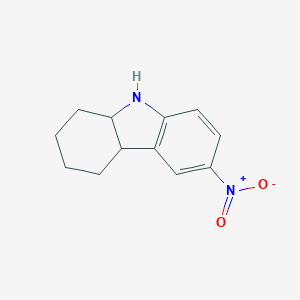
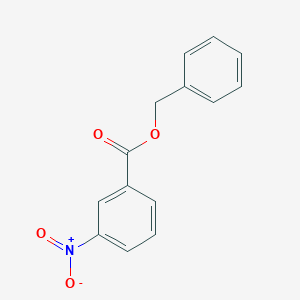
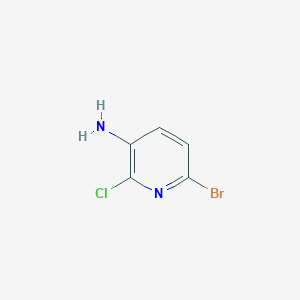

![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
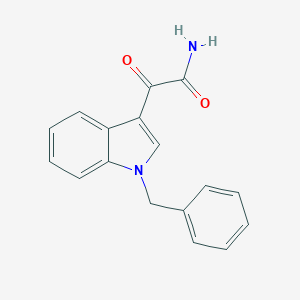
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
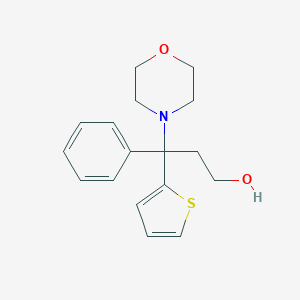
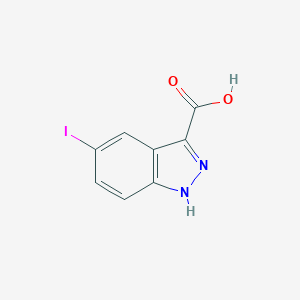
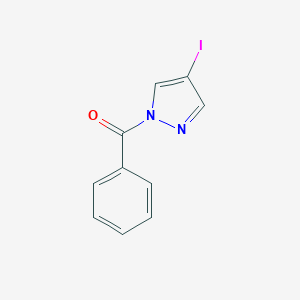
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
